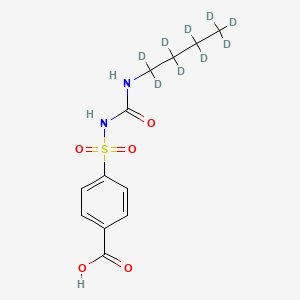
ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate is a synthetic organic compound that belongs to the class of diazepanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the diazepane intermediate.
Esterification: The final step involves the esterification of the diazepane derivative with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenated compounds and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of new aromatic derivatives with different substituents.
Scientific Research Applications
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the diazepane ring.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different core structure.
Ethyl (4-bromophenyl)acetate: Similar ester functionality but different overall structure.
The uniqueness of this compound lies in its combination of the bromophenyl group and diazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
ethyl (2E)-2-[7-(4-bromophenyl)-1,4-diazepan-5-ylidene]acetate |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-20-15(19)10-13-9-14(18-8-7-17-13)11-3-5-12(16)6-4-11/h3-6,10,14,17-18H,2,7-9H2,1H3/b13-10+ |
InChI Key |
AOZDVTXCCBVTIJ-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CC(NCCN1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C=C1CC(NCCN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)
![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)



![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)

![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
